molecular formula C14H15N3O2S B4519115 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B4519115
M. Wt: 289.35 g/mol
InChI Key: ACADZUNVJITZPY-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide: is a heterocyclic compound that features a thiadiazole ring fused with a cyclobutyl group and a methoxybenzamide moiety

Scientific Research Applications

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As for future directions, it’s hard to say without more specific information about the compound’s properties and potential applications. It could be used in proteomics research , but more research would be needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-cyclobutyl-1,3,4-thiadiazole-2-amine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

  • N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide
  • (5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine
  • N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Comparison: N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-19-11-8-3-2-7-10(11)12(18)15-14-17-16-13(20-14)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACADZUNVJITZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Reactant of Route 2
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N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Reactant of Route 3
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

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